Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Overview
Description
“Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” is a chemical compound with the molecular formula C4H5N3O2S . It is a derivative of thiadiazole, a class of compounds that have been investigated for their anticonvulsant and antimicrobial activities .
Synthesis Analysis
The synthesis of similar thiadiazole compounds often involves the treatment of an in-situ generated N-haloacetamidine with a metal thiocyanate . This reaction inevitably leads to the formation of the product as a mixture with various inorganic salts . The isolation procedure consists of filtering the reaction mixture to remove most of the inorganic salts, evaporation of the filtrate, and recrystallization of the residue from water .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by X-ray diffraction . The structure shows layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 159.17 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate derivatives have been synthesized for potential biological activities. The heterocyclization reactions were conducted with carboxylic acids, and the structure and purity of the products were confirmed using various spectroscopic methods (Hlazunova, Panasenko, & Knysh, 2020).
- An improved procedure for the isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form was reported, highlighting its molecular structure through X-ray diffraction (Aitken & Slawin, 2018).
- Research on the synthesis of 5-amino-1,2,3-thiadiazoles demonstrated a method to optimize the synthetic conditions, reaching a high purity level (Zhang Dayong, 2005).
Biological Activity and Potential Applications
- The combination of thiadiazole and 1,2,4-triazole moieties in a single molecule has been explored, considering the high pharmacological potential of these compounds. S-alkylderivatives of 5-((5-amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were synthesized, and their structures were confirmed (Hotsulia & Fedotov, 2020).
- The preparation of 5-amino-1,2,4-thiadiazol-3(2H)-one, a sulfur-containing analogue of cytosine, was reported. It showed inhibition of E. coli growth and possible carcinogenicity was assessed (Pískala et al., 2004).
- The preparation of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key acyl moiety in cephem antibiotics, was described, demonstrating its potential in antibiotic synthesis (Tatsuta et al., 1994).
Chemical Transformations and Derivatives
- Various derivatives of 5-amino-1,2,4-thiadiazole have been synthesized and evaluated for their biological activities, such as antiviral and fungicidal activities (Zheng et al., 2010).
- An electrochemical oxidative intramolecular N-S bond formation method was developed for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles, showcasing a catalyst- and oxidant-free approach (Yang et al., 2020).
Corrosion Inhibition
- 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-methyl-5-mercapto-1,3,4-thiadiazole were studied as copper corrosion inhibitors in neutral chloride environments. Their effectiveness was demonstrated through impedance spectroscopy and quantum-chemical investigation (Blajiev & Hubin, 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for the research and development of “Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” and its derivatives could involve further exploration of their potential medicinal properties, such as their anticonvulsant and antimicrobial activities . Additionally, their synthesis methods could be optimized to increase yield and purity .
Properties
IUPAC Name |
methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKBOFGPQYVEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75028-16-9 | |
Record name | methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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